molecular formula C7H7BrMgS B3416864 Magnesium, bromo[2-(methylthio)phenyl]- CAS No. 99346-84-6

Magnesium, bromo[2-(methylthio)phenyl]-

Cat. No. B3416864
CAS RN: 99346-84-6
M. Wt: 227.41 g/mol
InChI Key: LUPCWZNIMFLACN-UHFFFAOYSA-M
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Description

“Magnesium, bromo[2-(methylthio)phenyl]-” is a chemical compound with the molecular formula C7H7BrMgS . It is also known by its IUPAC name, which is magnesium;methylsulfanylbenzene;bromide.


Molecular Structure Analysis

The molecular structure of “Magnesium, bromo[2-(methylthio)phenyl]-” consists of a benzene ring with a methylthio group and a magnesium-bromide group attached . The molecular weight of this compound is 227.41 g/mol.

Scientific Research Applications

Magnesium in Biomedical Applications

Magnesium-based bioceramics, including oxides, phosphates, and silicates, are highlighted for their significant roles in orthopedic applications such as bone cements, scaffolds, and implant coatings. The biological relevance of magnesium ions in processes like enzyme activation and cell proliferation underpins the utilization of magnesium compounds in developing materials that mimic the composition of bone mineral. These materials show promise in bone regeneration, supported by in vitro and in vivo studies indicating their potential as bone replacement materials (Nabiyouni et al., 2018).

Engineering and Material Science

Magnesium alloys are spotlighted for their lightweight properties and are increasingly considered for automotive applications to enhance fuel efficiency and reduce environmental impact. The research underscores the importance of surface treatments and alloying to mitigate magnesium's rapid corrosion rate, thereby extending its applicability in durable and structural components (Kulekci, 2008). Further, magnesium oxide nanoparticles exhibit unique properties that make them suitable for a wide array of applications across industry, agriculture, and medicine, owing to their non-toxicity and environmental friendliness (Hornak, 2021).

Environmental and Agricultural Insights

Magnesium's role extends to environmental and agricultural sciences, where its high mobility in soils is crucial for crop nutrition and sustainable agricultural systems. Its ability to alleviate soilborne toxicity of ions like aluminum and heavy metals has implications for enhancing plant stress tolerance and optimizing fertilization programs under adverse growth conditions (Gransee & Führs, 2013).

Mechanism of Action

Target of Action

2-Thioanisolemagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are typically used as a nucleophile to attack the electrophilic carbon atom that is present within polar bonds .

Mode of Action

The mode of action of 2-Thioanisolemagnesium bromide involves the nucleophilic attack on electrophilic carbon centers, such as the carbon atom of a carbonyl group . The reaction with a carbonyl typically leads to the formation of a secondary or tertiary alcohol .

Biochemical Pathways

The specific biochemical pathways that 2-Thioanisolemagnesium bromide participates in can vary widely and depend on the nature of the substrate. It has been reported that this compound can be used in the oxidation of thioanisole . In this process, the silica-supported metal complex, [Mn 2 L (HL) (H 2 O) 4 ]/SiO 2, catalyzes the oxidation of thioanisole with H 2 O 2, to give the sulfoxide and sulfone .

Pharmacokinetics

As a Grignard reagent, 2-Thioanisolemagnesium bromide is typically used in a laboratory setting for chemical synthesis It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .

Result of Action

The result of the action of 2-Thioanisolemagnesium bromide is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds . In the case of thioanisole oxidation, the result is the formation of sulfoxide and sulfone .

Action Environment

The action of 2-Thioanisolemagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and thus, must be handled under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly influence the outcome of its reactions .

properties

IUPAC Name

magnesium;methylsulfanylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCWZNIMFLACN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99346-84-6
Record name 99346-84-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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